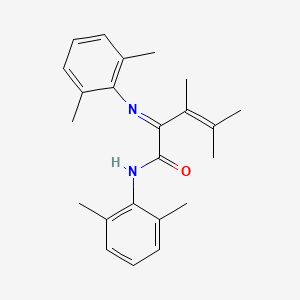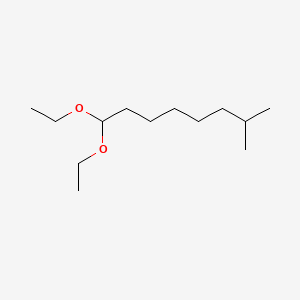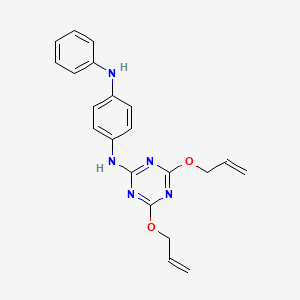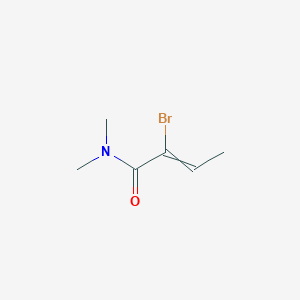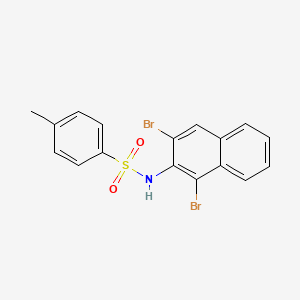
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the dibromo-naphthalenyl and methyl groups. Common reagents used in the synthesis may include sulfuric acid, bromine, and methylating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: Halogen atoms in the naphthalenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the naphthalenyl ring.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with broad antimicrobial activity.
Naphthalenesulfonamide: Another sulfonamide derivative with potential biological activity.
Dibromo-naphthalene: A related compound with similar structural features but different chemical properties.
Uniqueness
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is unique due to the presence of both the dibromo-naphthalenyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Propriétés
Numéro CAS |
54288-96-9 |
|---|---|
Formule moléculaire |
C17H13Br2NO2S |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
N-(1,3-dibromonaphthalen-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H13Br2NO2S/c1-11-6-8-13(9-7-11)23(21,22)20-17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-10,20H,1H3 |
Clé InChI |
UVAKNVUPXFGEIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
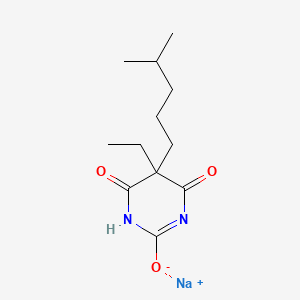
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
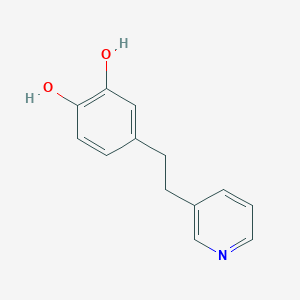
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
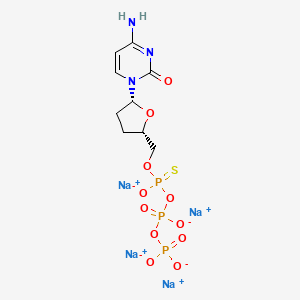
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
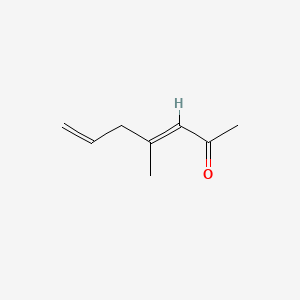
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
